molecular formula C21H20F3N5O B11299378 N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B11299378
M. Wt: 415.4 g/mol
InChI Key: OULLCIOUCHKNTL-UHFFFAOYSA-N
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Description

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, a benzamide moiety, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethylamine and methylpyrimidine derivatives under controlled temperature and pH conditions.

    Coupling with Benzamide: The final step involves coupling the aminopyrimidine with 3-(trifluoromethyl)benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups replacing the trifluoromethyl group.

Scientific Research Applications

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(methylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide
  • N-(4-{[2-(ethylamino)-6-chloropyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide
  • N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-(difluoromethyl)benzamide

Uniqueness

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20F3N5O

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H20F3N5O/c1-3-25-20-26-13(2)11-18(29-20)27-16-7-9-17(10-8-16)28-19(30)14-5-4-6-15(12-14)21(22,23)24/h4-12H,3H2,1-2H3,(H,28,30)(H2,25,26,27,29)

InChI Key

OULLCIOUCHKNTL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

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